molecular formula C7H6N2O3 B029607 N-(2-Pyridyl)oxamic acid CAS No. 13120-39-3

N-(2-Pyridyl)oxamic acid

Cat. No. B029607
CAS RN: 13120-39-3
M. Wt: 166.13 g/mol
InChI Key: RQLBRIIHVJSCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-Pyridyl)oxamic acid often involves multi-component reactions that utilize N1,N3-di(pyridin-2-yl)-malonamide, aldehydes, and malononitrile in water, using triethylamine as a base at room temperature. These methods are designed to be efficient, aiming for high yields and selectivity under mild conditions (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of N-(2-Pyridyl)oxamic acid derivatives has been extensively studied using techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal the presence of key structural motifs, including hydrogen bonds and other non-covalent interactions, that contribute to the stability and reactivity of the compound. The detailed investigation of supramolecular synthons in crystals of related compounds provides insights into the molecular organization and potential intermolecular interactions (Prakash Shet M et al., 2018).

Chemical Reactions and Properties

N-(2-Pyridyl)oxamic acid and its derivatives participate in a variety of chemical reactions, including Ce(iii)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins, and reactions involving oxidative desulfurization promoted cyclization. These reactions highlight the compound's versatility as a reactant in synthesizing complex organic molecules with broad substrate scope and in the absence of external oxidants (Chen et al., 2018).

Physical Properties Analysis

The physical properties of N-(2-Pyridyl)oxamic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For example, the solubility in different solvents and the stability of the mesophases formed by supramolecular liquid-crystalline polymeric complexes derived from related compounds are of particular interest (Kato et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are fundamental aspects of N-(2-Pyridyl)oxamic acid. Studies on the base-promoted N-pyridylation of heteroarenes using equivalents of pyridine scaffolds showcase the chemical versatility and potential applications of N-(2-Pyridyl)oxamic acid in synthesizing complex heterocyclic structures (Cheng et al., 2015).

Scientific Research Applications

Advanced Oxidation Processes

Research on the mineralization of oxamic acid, a close relative of N-(2-Pyridyl)oxamic acid, through electrochemical advanced oxidation processes (EAOPs) has demonstrated the potential for these compounds in environmental applications. Studies using a boron-doped diamond anode have shown that oxamic acid can be mineralized effectively, especially under UV-A irradiation in the presence of iron ions. This indicates that compounds like N-(2-Pyridyl)oxamic acid could be used in the degradation of persistent pollutants in water treatment technologies (Garcia-Segura & Brillas, 2011).

Coordination Polymers and Metal Organic Frameworks

The synthesis of coordination polymers and metal-organic frameworks (MOFs) using 2-pyridyl oximes, including compounds similar to N-(2-Pyridyl)oxamic acid, has been explored. These materials have interesting magnetic properties and potential applications in catalysis, gas storage, and separation. For instance, the combination of 2-pyridyl oximes with benzenetricarboxylic acid led to the creation of new compounds with promising structural and functional features, highlighting the versatility of pyridyl oxamic acid derivatives in designing functional materials (Mylonas-Margaritis et al., 2021).

Structural Characterization and Pharmaceutical Applications

The structural characterization of oxamic acid, closely related to N-(2-Pyridyl)oxamic acid, has revealed its potential as an active pharmaceutical ingredient (API). Its inhibition of lactic dehydrogenase (LDH) suggests significant anticancer activity and potential in treating type 2 diabetes. The detailed structural analysis through techniques like X-ray powder diffraction provides insights into its biological effects and mechanisms of action, paving the way for the development of novel therapeutics (Delgado et al., 2019).

Novel Metal Complexes and Their Applications

Research into the use of 2-pyridyl oximes for synthesizing metal complexes has uncovered materials with unique magnetic properties. These complexes could be utilized in magnetic storage devices, sensors, and catalysis. The creation of novel Co5 and Ni4 metal complexes from 2-pyridyl oximes demonstrates the potential of N-(2-Pyridyl)oxamic acid derivatives in the development of new magnetic materials (Dimakopoulou et al., 2022).

Spectrophotometric Determination

The study of N-2-pyridyl(maleic acid monoamide), a compound structurally similar to N-(2-Pyridyl)oxamic acid, has led to the development of sensitive determination methods for such substances. These methods could have applications in analytical chemistry, environmental monitoring, and quality control in pharmaceutical manufacturing (Isaev et al., 2001).

Safety And Hazards

According to the available safety data sheets, N-(2-Pyridyl)oxamic acid is not classified as a hazardous substance or mixture .

Future Directions

Recent developments in the chemistry of carbamoyl radicals generated from oxamic acids suggest potential future directions for research involving N-(2-Pyridyl)oxamic acid . These developments include the exploration of alternative nucleophilic reagents and recent developments in C−H activation .

properties

IUPAC Name

2-oxo-2-(pyridin-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLBRIIHVJSCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339405
Record name N-(2-PYRIDYL)OXAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Pyridyl)oxamic acid

CAS RN

13120-39-3
Record name N-(2-PYRIDYL)OXAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.